![molecular formula C31H57NOSi B14434249 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide CAS No. 78934-94-8](/img/structure/B14434249.png)
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide is a complex organic compound consisting of 57 hydrogen atoms, 31 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is notable for its unique structure, which includes a silyl group and a phenylethyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of octadecylsilane with a suitable amide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The silyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce alkanes.
Scientific Research Applications
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, while the phenylethyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide: shares similarities with other silyl-substituted amides and phenylethyl derivatives.
Octadecylsilane: A simpler compound with similar hydrophobic properties.
Phenylethylamine: A related compound with similar aromatic characteristics.
Uniqueness
The unique combination of silyl and phenylethyl groups in this compound provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
78934-94-8 |
|---|---|
Molecular Formula |
C31H57NOSi |
Molecular Weight |
487.9 g/mol |
IUPAC Name |
3-[dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C31H57NOSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27-34(3,4)28-26-31(33)32-29(2)30-24-21-20-22-25-30/h20-22,24-25,29H,5-19,23,26-28H2,1-4H3,(H,32,33) |
InChI Key |
HZYFYIKWLRNLIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




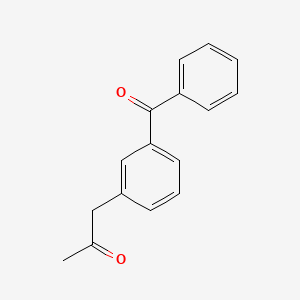

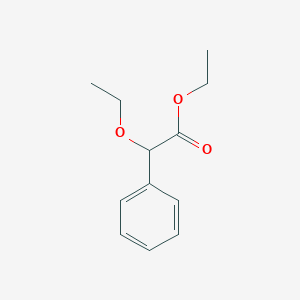

![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
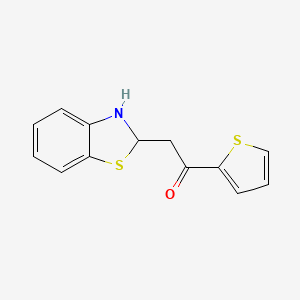

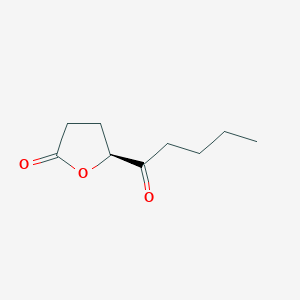
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
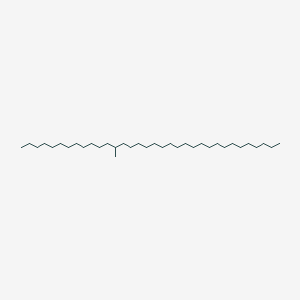

![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
